Atropine sulfate
Overview
Description
Atropine sulfate is a medicine used to dilate the pupil before eye exams. It is also used to treat an eye condition called amblyopia (lazy eyes) and other eye conditions (eg, cycloplegia). This medicine works by blocking the chemical acetylcholine, which relaxes the ciliary muscle of the eye and causes the pupil to dilate .
Synthesis Analysis
Atropine sulfate is prepared by neutralizing atropine in acetone or ether solution with an alcoholic solution of sulfuric acid . A total synthesis of atropine in flow has been reported that features an unusual hydroxymethylation and separation of several byproducts with high structural similarity to atropine . Another method involves a Fischer-Speier esterification, where the acid and alcohol are heated together in the presence of HCl to yield atropine .
Molecular Structure Analysis
The crystal structure of atropine sulfate monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . It crystallizes in space group P 2 1 / n with a = 19.2948(5), b = 6.9749(2), c = 26.9036(5) Å, β = 94.215(2)°, V = 3610.86(9) Å .
Chemical Reactions Analysis
The synthesis of atropine involves a series of chemical reactions. A successful preparative ES pathway for the synthesis of the phenylacetyl ester intermediate, using tropine/HCl/phenylacetyl chloride, was optimized for solvent in both the preparative ES and microfluidics flow systems .
Physical And Chemical Properties Analysis
Atropine sulfate occurs as colorless crystals or as a white, crystalline powder . It is efflorescent in dry air and should be protected from light to prevent decomposition .
Scientific Research Applications
Veterinary Medicine and Biological Research : Atropine sulfate is used in veterinary medicine and has been investigated for its effects on heart rate in reptiles, particularly freshwater turtles. It has been found that the extent of elevated heart rates in turtles increases exponentially with the dose of atropine, suggesting a dose-related impact on heart rate and cardiovascular adjustments (Cruz, Williams, & Hicks, 2014).
Medical Use in Ophthalmology : In ophthalmology, atropine sulfate eye drops are used as mydriatic and cycloplegics. However, there are reports of atropine eye-drop-induced acute delirium, particularly in elderly patients, highlighting the need for cautious use in specific populations (Maravi, Mishra, Singh, & Niranjan, 2020).
Chemical Properties and Interactions : The chemical interactions of atropine sulfate, particularly its oxidation by alkaline KMnO4 in aqueous solutions, have been studied, emphasizing the importance of understanding its physiological activity and interactions with common chemical reagents (Saleh, Al-Ghreizat, & Abdel-Halim, 2015).
Cardiology and Resuscitation Procedures : Atropine sulfate is used in resuscitation procedures and for the control of bradycardias during myocardial infarction, although there is evidence that it may not always be beneficial and could potentially increase the area of ischemia (Richman, 1974).
Myopia Treatment in Children : Studies have shown that atropine sulfate can be effective in reducing the progression of myopia in children, suggesting its potential use in pediatric ophthalmology (Dyer, 1979).
Cognitive and Neurobiological Research : Atropine sulfate, being a muscarinic cholinergic antagonist, has been studied for its effects on cognitive tasks, particularly in learning and memory studies in rats. It impairs acquisition and retention performance in structured serial patterns, indicating its significant impact on central muscarinic cholinergic systems (Chenoweth & Fountain, 2015).
Ocular Drug Delivery : Research has been conducted on formulating atropine sulfate in microparticles for improved efficacy and lower side effects in ocular administration compared to standard solutions (Addo et al., 2015).
Rhinorrhea Treatment : Historically, atropine sulfate was used to treat rhinorrhea. Recent studies revisiting this application found that low-dose topical atropine can provide symptomatic relief in patients with allergic or viral rhinitis (Jackson & Teichgraeber, 1981).
Safety And Hazards
Future Directions
Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating pSS .
properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13-,14+,15?,16?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBWAPHTEJGALG-JKCMADFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049419 | |
Record name | Atropine sulfate anhydrous (2:1) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atropine sulphate | |
CAS RN |
55-48-1 | |
Record name | Atropine sulfate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Atropine sulfate anhydrous (2:1) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atropine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATROPINE SULFATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAE4PSB0Z3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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